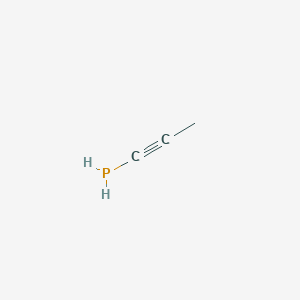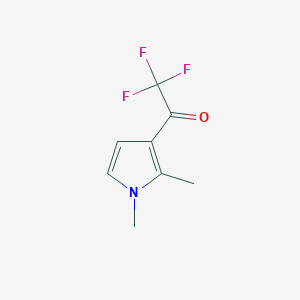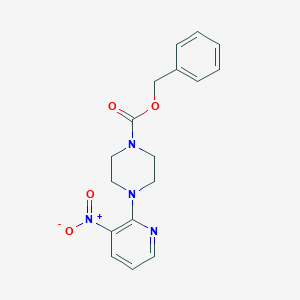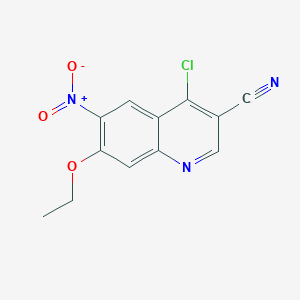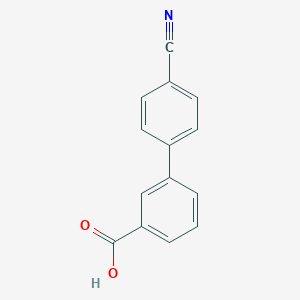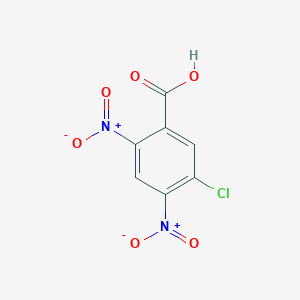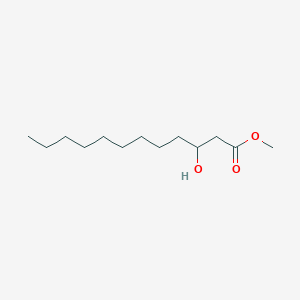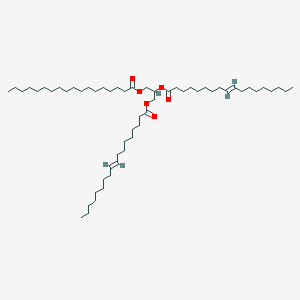
1,2-二油酰基-3-硬脂酰基-rac-甘油
描述
1,2-Dioleoyl-3-stearoyl-rac-glycerol is a triacylglycerol that contains oleic acid at the sn-1 and sn-2 positions and stearic acid at the sn-3 position. This compound is found in various natural sources such as sunflower, corn, and soybean oils, as well as ostrich oil . It is a significant component in lipid biochemistry and has various applications in scientific research and industry.
科学研究应用
1,2-Dioleoyl-3-stearoyl-rac-glycerol has a wide range of applications in scientific research:
Chemistry: Used as a standard in lipid analysis and chromatography.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential in drug delivery systems and as a component in lipid-based formulations.
Industry: Utilized in the production of cosmetics, food additives, and biodegradable materials
作用机制
1,2-Dioleoyl-3-stearoyl-rac-glycerol, also known as 9-Octadecenoic acid (9Z)-, 1,1’-[1-[[(1-oxooctadecyl)oxy]methyl]-1,2-ethanediyl] ester, is a triacylglycerol . It features oleic acid at the sn-1 and sn-2 positions and stearic acid at the sn-3 position .
Target of Action
As a triacylglycerol, it is likely to be involved in lipid metabolism and energy storage .
Mode of Action
As a triacylglycerol, it may be hydrolyzed by lipases to release fatty acids and glycerol, which can then be metabolized for energy or used in various cellular processes .
Biochemical Pathways
1,2-Dioleoyl-3-stearoyl-rac-glycerol is likely to be involved in the lipid metabolism pathway. Upon hydrolysis, the released fatty acids can enter the beta-oxidation pathway to produce acetyl-CoA, which can then enter the citric acid cycle for energy production .
Pharmacokinetics
As a lipid molecule, it is likely to be absorbed in the intestine, distributed in the body via lipoproteins, metabolized in the liver, and excreted in the form of carbon dioxide and water .
Result of Action
The molecular and cellular effects of 1,2-Dioleoyl-3-stearoyl-rac-glycerol’s action are likely related to energy production and lipid metabolism. The hydrolysis of this compound can provide fatty acids for beta-oxidation, leading to the production of ATP .
Action Environment
Environmental factors such as diet and physical activity can influence the action, efficacy, and stability of 1,2-Dioleoyl-3-stearoyl-rac-glycerol. A diet high in fats may increase the levels of this compound, while physical activity may increase its metabolism .
生化分析
Biochemical Properties
The role of 1,2-Dioleoyl-3-stearoyl-rac-glycerol in biochemical reactions is not well-documented in the literature. As a triacylglycerol, it is likely involved in lipid metabolism and energy storage. Triacylglycerols are the main constituents of body fat in humans and other animals, as well as vegetable fat . They are also a major group of storage lipids in plants .
Cellular Effects
They serve as a reservoir of fatty acids that can be mobilized to meet a cell’s needs for membrane biosynthesis or energy production .
Molecular Mechanism
As a triacylglycerol, it is likely metabolized via lipolysis to release glycerol and fatty acids, which can then be used in various cellular processes .
Metabolic Pathways
1,2-Dioleoyl-3-stearoyl-rac-glycerol, as a triacylglycerol, is likely involved in the triacylglycerol metabolic pathway. This pathway includes the synthesis and degradation of triacylglycerols, processes that are critical for the storage and utilization of energy .
Transport and Distribution
Triacylglycerols are typically stored in cells in the form of lipid droplets and can be distributed throughout the body via the bloodstream .
Subcellular Localization
Triacylglycerols are typically stored in cells in the form of lipid droplets, which are dynamic organelles that can be found in almost all cell types .
准备方法
Synthetic Routes and Reaction Conditions
1,2-Dioleoyl-3-stearoyl-rac-glycerol can be synthesized through esterification reactions involving glycerol and the respective fatty acids. The reaction typically involves the use of catalysts such as sulfuric acid or p-toluenesulfonic acid under controlled temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of 1,2-Dioleoyl-3-stearoyl-rac-glycerol involves the extraction and purification from natural sources like sunflower, corn, and soybean oils. The process includes steps such as solvent extraction, filtration, and chromatographic techniques to isolate and purify the compound .
化学反应分析
Types of Reactions
1,2-Dioleoyl-3-stearoyl-rac-glycerol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form peroxides and other oxidation products.
Hydrolysis: It can be hydrolyzed to yield glycerol and the respective fatty acids.
Transesterification: This reaction involves the exchange of ester groups with alcohols under the influence of catalysts.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen, ozone, and hydrogen peroxide.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts such as sodium methoxide or lipases are used under mild temperature conditions.
Major Products Formed
Oxidation: Peroxides, aldehydes, and ketones.
Hydrolysis: Glycerol and fatty acids (oleic acid and stearic acid).
Transesterification: New esters and glycerol.
相似化合物的比较
Similar Compounds
- 1,2-Dioleoyl-3-palmitoyl-rac-glycerol
- 1,3-Dioleoyl-2-palmitoylglycerol
- 1,2-Dilinoleoyl-3-palmitoyl-rac-glycerol
Uniqueness
1,2-Dioleoyl-3-stearoyl-rac-glycerol is unique due to its specific fatty acid composition, which imparts distinct physical and chemical properties. Its presence in various natural oils and its role in lipid biochemistry make it a valuable compound for research and industrial applications .
属性
IUPAC Name |
2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H106O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25,27-28,30,54H,4-24,26,29,31-53H2,1-3H3/b28-25-,30-27- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYNHWWNZNIGDAQ-CDAVXRBQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H106O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301304862 | |
| Record name | 1,2-Dioleoyl-3-stearoylglycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301304862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
887.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2410-28-8 | |
| Record name | 1,2-Dioleoyl-3-stearoylglycerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2410-28-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dioleoyl-3-stearoylglycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301304862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



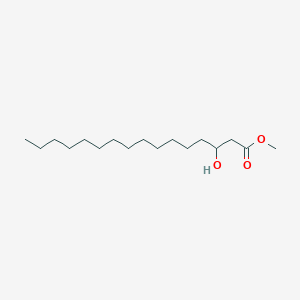
![(3S-cis)-(+)-2,3-Dihydro-7a-methyl-3-phenylpyrrolo[2,1-b]oxazol-5(7aH)-one](/img/structure/B142828.png)


